molecular formula C13H19NO B131764 2-Amino-1-(4-butylphenyl)propan-1-one CAS No. 144799-49-5

2-Amino-1-(4-butylphenyl)propan-1-one

Cat. No. B131764
M. Wt: 205.3 g/mol
InChI Key: RKRBPGARADSHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-butylphenyl)propan-1-one, also known as Pentedrone, is a synthetic stimulant drug belonging to the cathinone class. It was first synthesized in the 1960s and has since gained popularity as a recreational drug. However, in recent years, it has also been studied for its potential scientific research applications.

Mechanism Of Action

2-Amino-1-(4-butylphenyl)propan-1-one acts as a monoamine transporter inhibitor, which means it blocks the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to an increase in their concentration in the brain, resulting in the stimulant effects of the drug.

Biochemical And Physiological Effects

2-Amino-1-(4-butylphenyl)propan-1-one has been found to increase locomotor activity and induce hyperthermia in rodents. It has also been shown to increase extracellular levels of dopamine and serotonin in the brain, similar to other cathinone derivatives. However, the long-term effects of 2-Amino-1-(4-butylphenyl)propan-1-one on the brain and body are not well understood.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Amino-1-(4-butylphenyl)propan-1-one in lab experiments is its ability to act as a monoamine transporter inhibitor, which can be useful for studying the effects of neurotransmitter reuptake inhibition on the brain. However, its recreational use and potential for abuse make it a controlled substance in many countries, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 2-Amino-1-(4-butylphenyl)propan-1-one. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another area of research could focus on the long-term effects of 2-Amino-1-(4-butylphenyl)propan-1-one use on the brain and body, as well as potential strategies for harm reduction in recreational users. Additionally, further studies could investigate the effects of 2-Amino-1-(4-butylphenyl)propan-1-one on different neurotransmitter systems and their potential therapeutic applications.

Synthesis Methods

The synthesis of 2-Amino-1-(4-butylphenyl)propan-1-one involves the reaction of 4-Butylbenzaldehyde with Methylamine in the presence of a reducing agent such as Sodium Cyanoborohydride. The resulting product is then subjected to a catalytic hydrogenation process to obtain 2-Amino-1-(4-butylphenyl)propan-1-one.

Scientific Research Applications

2-Amino-1-(4-butylphenyl)propan-1-one has been studied for its potential use as a research chemical in the field of neuroscience. It has been found to have a similar mechanism of action to other cathinone derivatives, such as Mephedrone and Methcathinone, which act as monoamine transporter inhibitors. This makes 2-Amino-1-(4-butylphenyl)propan-1-one a potential candidate for studying the effects of monoamine transporter inhibition on the brain.

properties

CAS RN

144799-49-5

Product Name

2-Amino-1-(4-butylphenyl)propan-1-one

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

2-amino-1-(4-butylphenyl)propan-1-one

InChI

InChI=1S/C13H19NO/c1-3-4-5-11-6-8-12(9-7-11)13(15)10(2)14/h6-10H,3-5,14H2,1-2H3

InChI Key

RKRBPGARADSHFD-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C(=O)C(C)N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C(C)N

synonyms

1-Propanone, 2-amino-1-(4-butylphenyl)-

Origin of Product

United States

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